Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

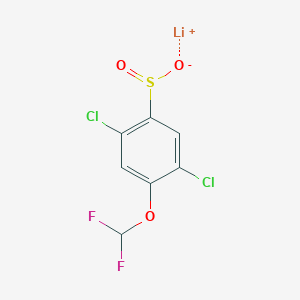

“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a chemical compound with the molecular weight of 283.01 . It is available in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4Cl2F2O3S.Li/c8-3-2-6 (15 (12)13)4 (9)1-5 (3)14-7 (10)11;/h1-2,7H, (H,12,13);/q;+1/p-1 . This indicates the presence of lithium, chlorine, fluorine, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 283.01 . It is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen

Electrochemical Stability and Battery Applications

Research has explored lithium compounds for their electrochemical stability and application in lithium-ion batteries. For instance, lithium bis[5-fluoro-2-olato-1-benzenesulfonato(2-)-O,O']borate(1-), a compound with somewhat similar functional groups, has been studied for its anodic and cathodic stability, making it suitable for electrolytes in lithium-ion cells. This compound demonstrates significant stability at platinum and aluminum electrodes, suggesting potential for use in high-performance batteries (Barthel, Schmidt, & Gores, 1998).

Ionic Conductivity and Polymer Electrolytes

Another area of research focuses on gel-type polymer electrolytes using lithium p-[methoxy oligo(ethyleneoxy)] benzenesulfonates (LiEOnBS), indicating the utility of lithium benzenesulfonates in enhancing ionic conductivity and lithium ion transport within polymer electrolytes. Such materials could improve the efficiency and performance of energy storage devices (Heo, Kang, Han, & Lee, 2004).

Recycling and Environmental Sustainability

The recovery and recycling of lithium and cobalt from spent lithium-ion batteries using benzenesulfonic acid systems have been investigated to enhance the leaching process. This approach not only recovers valuable metals but also contributes to environmental sustainability by mitigating hazardous waste (Fu et al., 2019).

Synthesis and Chemical Reactivity

Research on polyfluoroaryl organometallic compounds, including those with lithium, showcases the synthesis and reactivity of sterically crowded systems. These studies contribute to our understanding of lithium's role in complex chemical reactions and the formation of novel organometallic compounds (Carr, Chambers, Holmes, & Parker, 1987).

Solid Electrolytes and Energy Storage

The development of solid lithium electrolytes, such as through the addition of lithium isopropoxide to metal-organic frameworks, illustrates the potential for creating new materials that enhance lithium-ion battery performance. These electrolytes offer improved conductivity and stability, crucial for the next generation of energy storage solutions (Wiers, Foo, Balsara, & Long, 2011).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .

Wirkmechanismus

Target of Action

The primary targets of EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate or Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate, are currently unknown

Mode of Action

The resulting changes in the target molecules could potentially alter their function, leading to downstream effects .

Biochemical Pathways

Once the primary targets are identified, it will be possible to map out the affected pathways and their downstream effects. This will provide a comprehensive understanding of the compound’s role in the biological system .

Pharmacokinetics

The pharmacokinetic properties of EN300-6482098, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .

Result of Action

Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of en300-6482098 are currently unknown .

Eigenschaften

IUPAC Name |

lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSGHZRWQRMPRU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2LiO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)

![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)

![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)

![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)

![3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2941217.png)